4-(2-Di-N-propylaminoethyl)indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(1H-indol-4-yl)ethyl]-N-propylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-3-11-18(12-4-2)13-9-14-6-5-7-16-15(14)8-10-17-16/h5-8,10,17H,3-4,9,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRBPRLOPBAGCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=C2C=CNC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227004 | |
| Record name | 4-(2-Di-N-propylaminoethyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76149-15-0 | |
| Record name | 4-(2-Di-N-propylaminoethyl)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076149150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Di-N-propylaminoethyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-di-N-propylaminoethyl)indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 2 Di N Propylaminoethyl Indole and Its Analogues
Conformationally Modified Indole (B1671886) Systems
The therapeutic potential of indole-based compounds, including 4-(2-Di-N-propylaminoethyl)indole, has spurred investigations into structurally rigid analogues. By constraining the conformational flexibility of the ethylamine (B1201723) side chain, researchers aim to enhance receptor selectivity, improve metabolic stability, and elucidate the bioactive conformation of these molecules. The primary strategy to achieve this conformational restriction is through the construction of additional ring systems fused to the indole core and encompassing the ethylamine side chain.
One of the most prominent methods for creating such conformationally restricted tryptamine (B22526) analogues is the Pictet-Spengler reaction. astu.edu.etyoutube.com This reaction involves the condensation of a β-arylethylamine, such as a tryptamine derivative, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydro-β-carboline (THβC). astu.edu.etyoutube.com The resulting tricyclic system significantly reduces the conformational freedom of the original ethylamine side chain.
The general synthetic approach to conformationally restricted analogues of this compound would first involve the synthesis of the corresponding primary or secondary amine precursor, 4-(2-aminoethyl)indole or 4-(2-monopropylaminoethyl)indole. This intermediate can then undergo a Pictet-Spengler reaction with an appropriate aldehyde or ketone to furnish the tetracyclic core. Subsequent N-alkylation steps can then be employed to introduce the remaining propyl group(s) onto the piperidine (B6355638) nitrogen, yielding the final conformationally constrained target molecule.
For instance, the synthesis of 1-substituted-tetrahydro-β-carbolines can be achieved by reacting tryptamine with an aldehyde in a solution of acetic acid and dichloromethane, followed by basification and extraction. mdpi.com Further modification of the piperidine nitrogen is also possible. mdpi.com
While specific synthetic details for conformationally restricted analogues of this compound are not extensively documented in publicly available literature, the general applicability of the Pictet-Spengler reaction provides a reliable pathway. The choice of the aldehyde or ketone in the Pictet-Spengler reaction allows for the introduction of various substituents on the newly formed ring, offering a versatile platform for structure-activity relationship (SAR) studies.
Beyond the well-established Pictet-Spengler reaction, other innovative methods for constructing fused indole systems are emerging. For example, a facile and efficient route to tetrahydro-β-carbolines from 2-indolylmethyl azides and propargylic alcohols has been described, proceeding through a cascade sequence of Friedel–Crafts-type alkylation followed by an intramolecular "Click" reaction. rsc.orgnih.gov Such novel strategies may offer alternative and potentially more efficient pathways to conformationally modified tryptamines.
The exploration of these rigid analogues is crucial for a deeper understanding of the structural requirements for interaction with biological targets and for the rational design of new therapeutic agents with improved pharmacological profiles.
Table of Representative Conformationally Modified Tryptamine Analogues and their Biological Activity
| Compound | Structure | Biological Target(s) | Reported Activity | Reference |
| 1-Methyl-1,2,3,4-tetrahydro-β-carboline | Indole Alkaloid | First synthetic creation of the THβC skeleton. | astu.edu.et | |
| 2-Octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | Plant Pathogenic Fungi | Potent antifungal activities with a minimum inhibitory concentration of 0.1 μg/mL. | mdpi.com | |
| Fused Tricyclic Piperazine/Piperidine Derivatives | D2, D3, 5-HT1A, 5-HT2A, 5-HT6 receptors | Potential multireceptor atypical antipsychotics. | nih.gov | |
| Tetrahydro-β-carboline Analogues | Plasmodium falciparum | Antimalarial activity against chloroquine-sensitive and resistant strains. | researchgate.net |
Pharmacological Characterization and Receptor Interaction Profiles of 4 2 Di N Propylaminoethyl Indole
Dopamine (B1211576) Receptor Selectivity and Affinities of DPAI
Agonism at Presynaptic Dopamine Autoreceptors
DPAI demonstrates significant activity as an agonist at presynaptic dopamine autoreceptors. These receptors are a key component of a negative feedback loop that regulates the synthesis and release of dopamine from a neuron. By stimulating these autoreceptors, DPAI effectively reduces the amount of dopamine released into the synapse.
Evidence for this includes the observation that DPAI administration in rats leads to a reduction in levels of homovanillic acid (HVA), a major dopamine metabolite. Furthermore, DPAI was found to block the accumulation of dopa in response to gamma-butyrolactone, another indicator of presynaptic dopamine receptor stimulation. This high degree of selectivity for presynaptic dopamine autoreceptors is a defining characteristic of DPAI's mechanism of action.
| Effect of DPAI on Dopaminergic Systems | Observation | Interpretation |
| Locomotor Activity | Pronounced reduction | Consistent with presynaptic agonism reducing overall dopamine signaling |
| Stereotyped Behavior | No induction | Indicates little to no effect on postsynaptic dopamine receptors |
| Homovanillic Acid (HVA) Levels | Reduced | Suggests decreased dopamine turnover due to autoreceptor stimulation |
| Serum Prolactin Levels | Lowered in reserpine-pretreated rats | Points to a dopaminergic effect, as dopamine inhibits prolactin release |
D2 and D3 Receptor Subtype Engagement
Compounds structurally related to DPAI, such as various 2-aminotetralins, have been shown to possess high affinity for both D2 and D3 receptors. nih.gov The search for subtype-selective ligands is a major area of research, as D2 and D3 receptors are important targets for treating neuropsychiatric disorders. nih.govnih.gov The selectivity of a compound for the D3 receptor over the D2 receptor is often a key goal in drug development. nih.gov
Modulatory Effects on Neurotransmitter Systems Beyond Dopamine (if identified)
While DPAI is characterized by its activity at dopamine receptors, its structural classification as an indoleamine suggests potential interactions with other neurotransmitter systems, particularly the serotonin (B10506) (5-HT) system. Indoleamine hallucinogens are often non-selective for serotonin receptors. nih.gov Many indole (B1671886) derivatives have been investigated for their activity as serotonin uptake inhibitors or as ligands for various 5-HT receptor subtypes, such as 5-HT1A and 5-HT2. nih.govnih.gov For example, psilocybin, a well-known indoleamine, acts as a non-selective serotonin receptor agonist.
Although direct studies on DPAI's effects on the serotonin or norepinephrine (B1679862) systems are not detailed in the provided search results, the broader literature on indoleamines indicates a high likelihood of some level of interaction with serotonin receptors. However, without specific research on DPAI, the extent and nature of this modulation remain speculative.
Structure-Activity Relationship (SAR) of DPAI and Related Indoleamines
The biological activity of DPAI and similar compounds is intrinsically linked to their chemical structure. The relationship between specific structural features and the resulting pharmacological effects is known as the structure-activity relationship (SAR).
N-Alkyl Chain Length and Branching Effects on Receptor Activity
A critical determinant of receptor activity in many indoleamines is the nature of the N-alkyl substituents. The length and branching of these alkyl chains can significantly influence a molecule's binding affinity and efficacy at its target receptors.
For a variety of receptor types, including cannabinoid and melatonin (B1676174) receptors, an optimal N-alkyl chain length for high-affinity binding has been observed. Generally, as the chain length increases from a methyl group, the binding affinity tends to increase, reaching a peak before declining as the chain becomes too long. For some cannabimimetic indoles, the optimal binding to both CB1 and CB2 receptors occurs with a five-carbon side chain. An alkyl chain of 3 to 6 carbons is often sufficient for high-affinity binding, while a longer chain, such as a heptyl group, can lead to a dramatic decrease in binding.
Indole Ring Modifications and Pharmacophore Mapping
The pharmacological profile of 4-(2-di-n-propylaminoethyl)indole is significantly influenced by modifications to its indole ring system. These structural changes provide valuable insights into the molecule's structure-activity relationships (SAR) and help in defining its pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity. Research has primarily focused on the impact of substitutions on the indole nucleus and their effect on affinity for dopamine and serotonin receptors.
The core structure of this compound is a key determinant of its interaction with dopamine receptors. Studies on related compounds reveal that the position and nature of substituents on the indole ring can dramatically alter binding affinity and selectivity for different dopamine receptor subtypes.
For instance, the introduction of a hydroxyl group at the 6-position of the indole ring, forming 6-hydroxy-4-[2-(di-n-propylamino)ethyl]indole, is a critical modification. This compound has been proposed as a biologically active metabolite of 4-[2-(di-n-propylamino)ethyl]indole and exhibits potent dopaminergic activity. nih.govdrugbank.com It demonstrates high potency in assays measuring dopamine-like effects, suggesting that hydroxylation at this position is a key metabolic activation step. nih.govdrugbank.com
Conversely, modifications at the 5-position of the indole ring have also been explored. The synthesis of derivatives of 4-(2-N,N-di-n-propylaminoethyl)-5-hydroxyindole has been undertaken to investigate their pharmacological effects. researchgate.net One such derivative, 5-methoxy-1-methyl-4-(2-N,N-di-n-propylaminoethyl)indole, was designed as a bioisostere of potent dopaminergic agonists. researchgate.net However, this and related demethylated derivatives displayed a low level of cardiovascular activity that appeared to be independent of dopamine receptors, highlighting the sensitive nature of substituent placement on the resulting pharmacological profile. researchgate.net
Further illustrating the importance of the indole core, the related compound 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone is a potent and selective prejunctional dopamine receptor agonist. This modification of the indole to an indolone structure underscores the role of the heterocyclic ring in receptor interaction.
The table below summarizes the Ki values (binding affinities) for various indole derivatives at the D2 and D3 dopamine receptors, illustrating the impact of structural modifications. A lower Ki value indicates a higher binding affinity.
| Compound | D2R Ki (nM) | D3R Ki (nM) |
| N-H, 4C linked dihydroquinolinone SP | 1.77 | 0.436 |
| N-propyl, 4C linked dihydroquinolinone SP | 2.57 | 0.444 |
| N-nor, indole-2-carboxamide SP | 2.54 | 0.797 |
| N-nor, benzofuran-2-carboxamide (B1298429) SP | 2.29 | 0.493 |
| Data adapted from structure-activity relationship studies of related dopamine receptor ligands. |
While a specific pharmacophore model for this compound has not been explicitly published, key features can be inferred from the structure-activity relationships of this compound and its analogs. A pharmacophore model for aminergic G-protein coupled receptors, including dopamine and serotonin receptors, typically includes a protonatable nitrogen atom that engages in an electrostatic interaction with a conserved aspartic acid residue in the third transmembrane helix of the receptor.
Based on the available data, the essential components of the pharmacophore for this class of compounds likely include:
Aromatic/Hydrophobic Region: The indole ring itself serves as a crucial aromatic and hydrophobic feature, anchoring the molecule in a corresponding hydrophobic pocket within the receptor.
Hydrogen Bond Acceptor/Donor: The indole nitrogen can act as a hydrogen bond donor. Substituents on the indole ring, such as hydroxyl or methoxy (B1213986) groups, can introduce additional hydrogen bond acceptor or donor sites, influencing binding affinity and selectivity.
Ethyl Spacer: The ethyl chain connecting the indole ring to the amine group acts as a spacer, providing the correct distance and orientation for the aromatic core and the cationic amine to interact with their respective binding sites within the receptor.
The necessity of an aromatic system for activity is highlighted by the observation that replacing an aryl substituent with a cyclohexyl group on a similar pharmacophore scaffold results in a loss of affinity for dopamine and serotonin receptors. Furthermore, the nature and position of substituents on the aromatic ring significantly impact binding affinity, with electron-donating groups often being more favorable than electron-withdrawing groups for activity at certain serotonin receptors.
Preclinical Neurobiological Investigations of 4 2 Di N Propylaminoethyl Indole in Animal Models
In Vitro Studies on Neurochemical Parameters
In vitro methodologies have been pivotal in dissecting the specific molecular interactions of 4-(2-Di-N-propylaminoethyl)indole with neuronal systems. These studies, conducted on isolated tissues and cells, offer a controlled environment to observe the compound's direct effects on neurochemical and signaling processes.
Neurotransmitter Metabolism and Turnover
Investigations into the effect of this compound on dopamine (B1211576) metabolism have focused on its influence on the levels of homovanillic acid (HVA), a primary metabolite of dopamine. Changes in HVA concentrations in brain tissue and cerebrospinal fluid are widely used as an index of dopamine turnover. While direct published studies quantifying the precise impact of this compound on HVA dynamics are not available, the compound is known to be a biologically active metabolite of other dopaminergic agents. For instance, its non-oxygenated congener has been shown to have a lag time of 20 minutes for maximal pharmacological effect after intravenous administration in cats, suggesting a metabolic conversion process is involved in its action.
Modulation of Neuroendocrine Secretion
The secretion of prolactin from the pituitary gland is predominantly under inhibitory control by dopamine. Consequently, dopamine agonists are known to suppress prolactin release. While specific data on the direct effects of this compound on prolactin secretion are not detailed in available literature, the compound's dopaminergic activity, as suggested by its structural relationship to other dopamine agonists, implies a potential for prolactin inhibition. The inhibition of prolactin release is a recognized physiological effect of dopaminergic stimulation.
Effects on Cellular Signaling Pathways
The intracellular signaling cascades initiated by dopamine receptor activation often involve the enzyme adenylate cyclase. D2-like dopamine receptors, for instance, can modulate adenylate cyclase activity, which in turn affects the levels of the second messenger cyclic AMP (cAMP). Although direct studies on the specific interaction of this compound with adenylate cyclase are not presently available, the broader class of indoleamine compounds has been shown to influence this pathway. For example, the activation of certain G-protein coupled receptors by related molecules can lead to the activation of adenylate cyclase.
In Vivo Behavioral and Biochemical Assessments in Rodents
In vivo studies in rodent models are crucial for understanding the functional consequences of the neurochemical effects observed in vitro. These assessments provide insights into how a compound influences complex behaviors and physiological processes within a living organism.
Locomotor Activity and Stereotypy Evaluation
The administration of dopamine agonists to rodents typically results in characteristic changes in motor behavior, including increased locomotor activity and the emergence of stereotyped behaviors (repetitive, patterned movements). These behavioral responses are mediated by the stimulation of central dopamine pathways. While specific studies detailing the dose-response effects of this compound on locomotion and stereotypy in rodents are not available in the current literature, the expected effects would align with its presumed dopaminergic action. The assessment of such behaviors is a standard method for characterizing the in vivo profile of dopaminergic compounds.
Functional Assays in Lesioned Animal Models
Animal models featuring neurotoxic lesions, such as those induced by 6-hydroxydopamine (6-OHDA), are instrumental in studying compounds with potential therapeutic applications in conditions like Parkinson's disease. The 6-OHDA lesion selectively destroys dopaminergic neurons, creating a model of dopamine deficiency. The functional effects of a dopamine agonist can then be evaluated by its ability to reverse the motor deficits in these lesioned animals. Although there are no specific published studies that have utilized the 6-OHDA model to assess the functional activity of this compound, this model is a standard for evaluating the efficacy of dopaminergic agents.
Broader Neurobiological Impact (e.g., Central Nervous System Methylation Dynamics)
Current scientific literature does not provide specific evidence regarding the impact of this compound on central nervous system (CNS) methylation dynamics. Research into the broader neurobiological effects of this compound has primarily centered on its interactions with neurotransmitter systems, particularly the dopaminergic system.
While methylation processes are fundamental to a wide range of CNS functions, including gene expression and neurotransmitter regulation, dedicated studies investigating a direct link between the administration of this compound and alterations in DNA or histone methylation patterns in animal models have not been identified. Future preclinical research may explore this potential avenue to broaden the understanding of this compound's complete neurobiological profile.
Exploratory Research on Other Biological Activities (e.g., Protein Aggregation Inhibition)
Exploratory research into the biological activities of this compound beyond its well-documented effects on dopamine receptors is limited. Specifically, there is a lack of published studies investigating its potential to inhibit protein aggregation. The aggregation of proteins is a pathological hallmark of several neurodegenerative diseases. While the indole (B1671886) scaffold is a common feature in many compounds investigated for anti-aggregation properties, direct experimental data on this compound's efficacy in this regard is not available in the current body of scientific literature.
The primary focus of preclinical investigation has been on its dopaminergic activity. Research has demonstrated that this compound acts with a high degree of selectivity for presynaptic dopamine autoreceptors, with minimal to no effect on postsynaptic dopamine receptors. This selectivity is evidenced by its ability to reduce locomotor activity and decrease levels of the dopamine metabolite homovanillic acid in the striatum of rats. Furthermore, in rats pretreated with reserpine, the compound was found to lower serum prolactin levels, an effect consistent with dopaminergic stimulation.
The following table summarizes the key preclinical findings related to the dopaminergic activity of this compound in animal models.
| Preclinical Model | Key Findings | Reference |
| Rats with unilateral 6-hydroxydopamine lesions | Induced very weak contralateral turning behavior in a subset of animals. | |
| Rats | Did not induce stereotyped behavior; caused a pronounced reduction in locomotor activity. | |
| Reserpine-pretreated male rats | Lowered serum prolactin levels. | |
| Chloral hydrate-anesthetized rats (in vivo voltammetry) | Reduced the faradaic peak corresponding to homovanillic acid (HVA) in the striatum. | |
| Rats pretreated with NSD-1015 (a decarboxylase inhibitor) | Blocked the accumulation of dopa in response to gamma-butyrolactone. |
Further exploratory research is required to determine if this compound possesses other significant biological activities, such as the inhibition of protein aggregation, which could have implications for its therapeutic potential.
Metabolism and Biotransformation of 4 2 Di N Propylaminoethyl Indole
Identification of Primary and Secondary Metabolites of DPAI
Research has identified several metabolites of 4-(2-Di-N-propylaminoethyl)indole, with hydroxylation products being prominent. The primary metabolite is often a hydroxylated form of the parent compound, which can then undergo further secondary metabolism.
One of the key metabolites identified is 6-Hydroxy-4-[2-(di-n-propylamino)ethyl]indole . nih.gov This compound has been proposed as a biologically active metabolite of DPAI. nih.gov In studies involving related indolone structures, such as 4-(2-di-n-propylaminoethyl)-2-(3H)-indolone, a depropylated analogue was also identified as a minor urinary metabolite, suggesting that N-dealkylation could be another metabolic route for DPAI. nih.gov
Table 1: Identified and Potential Metabolites of this compound
| Metabolite | Metabolic Pathway | Classification | Reference |
|---|---|---|---|
| 6-Hydroxy-4-[2-(di-n-propylamino)ethyl]indole | Hydroxylation (Phase I) | Primary | nih.gov |
| Glucuronide conjugate of hydroxylated DPAI | Glucuronidation (Phase II) | Secondary | nih.gov |
| N-depropyl analogue | N-dealkylation (Phase I) | Primary/Secondary | nih.gov |
Xenobiotic Metabolism Pathways (Phase I and Phase II Reactions)
The metabolism of DPAI follows the established pathways for the biotransformation of foreign compounds, which are designed to increase their water solubility and facilitate their excretion.
Phase I metabolism of DPAI primarily involves oxidative reactions. The indole (B1671886) ring is susceptible to hydroxylation, a common reaction catalyzed by cytochrome P450 (CYP) enzymes. The formation of 6-Hydroxy-4-[2-(di-n-propylamino)ethyl]indole is a clear indication of this oxidative pathway. nih.gov For a similar compound, 4-(2-di-n-propylaminoethyl)-2-(3H)-indolone, hydroxylation is a prerequisite step before further conjugation. nih.gov This suggests that hydroxylation is a key initial step in the metabolism of DPAI. Another potential Phase I reaction for indole-containing compounds is dehydrogenation, where an indoline (B122111) structure is aromatized to an indole. nih.gov
Following Phase I oxidative modifications, the resulting metabolites, such as the hydroxylated forms of DPAI, can undergo Phase II conjugation reactions. Glucuronidation is a major Phase II pathway where the enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid moiety to the metabolite. nih.gov This process significantly increases the water solubility and molecular weight of the metabolite, facilitating its elimination via urine or bile. nih.gov In studies with the related compound 4-(2-di-n-propylaminoethyl)-7-hydroxy-2-(3H)-indolone, the primary urinary metabolite in both rats and dogs was its corresponding glucuronide conjugate. nih.gov This strongly suggests that the hydroxylated metabolites of DPAI are also likely to be substrates for glucuronidation.
Species-Specific Metabolic Profiles in Preclinical Models
The metabolism of xenobiotics can vary significantly between different species, which has important implications for preclinical drug development. In studies of the related dopamine-2 agonist, 4-(2-di-n-propylaminoethyl)-2-(3H)-indolone, species-specific differences in metabolism were observed. nih.gov
In both rats and dogs, the principal urinary metabolite of the hydroxylated parent compound was the glucuronide conjugate. nih.gov However, the extent of the initial hydroxylation of the non-phenolic precursor to the active phenolic compound differed between species. In rats, approximately 78% of the administered dose was converted to the hydroxylated form, while in dogs, this conversion was around 58%. nih.gov Furthermore, the plasma concentrations of the hydroxylated metabolite were observed in rats, dogs, and cynomolgus monkeys. nih.gov These findings highlight that while the general metabolic pathways may be similar across preclinical models, the rate and extent of specific reactions can differ.
Table 2: Species-Specific Metabolism of a Related Indole Compound
| Species | Primary Metabolic Reaction | Extent of Conversion to Hydroxylated Metabolite | Reference |
|---|---|---|---|
| Rat | Hydroxylation followed by Glucuronidation | ~78% | nih.gov |
| Dog | Hydroxylation followed by Glucuronidation | ~58% | nih.gov |
| Cynomolgus Monkey | Hydroxylation | Data on extent not specified | nih.gov |
Relationship between Metabolism and Bioactivity
Metabolism can have a profound impact on the biological activity of a compound, either by deactivating it or by converting it into a more active form, a process known as bioactivation. In the case of DPAI, its metabolism appears to be linked to its pharmacological effect.
The metabolite, 6-Hydroxy-4-[2-(di-n-propylamino)ethyl]indole, has been shown to be a potent and active dopaminergic agent. nih.gov Pharmacological studies in cats revealed that this hydroxylated metabolite exhibited its maximal effect in less than 5 minutes after intravenous administration. In contrast, the parent compound, DPAI, had a lag time of 20 minutes to reach its maximal effect. nih.gov This suggests that the hydroxylation of DPAI to 6-Hydroxy-4-[2-(di-n-propylamino)ethyl]indole is a bioactivation step, and that this metabolite may be responsible for a significant portion of the observed pharmacological activity of the parent compound. nih.gov
Analytical Methodologies for 4 2 Di N Propylaminoethyl Indole and Its Metabolites in Research Matrices
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of 4-(2-Di-N-propylaminoethyl)indole and related compounds from complex biological matrices like plasma. A key advantage of HPLC is its ability to separate the parent compound from its metabolites and endogenous matrix components, ensuring accurate measurement.
A sensitive and specific HPLC method with ultraviolet (UV) detection has been successfully developed for the quantification of the related compound, 4-(2-di-N,N-propylaminoethyl)-2-(3H)-indolone, in plasma. nih.gov This method typically involves a multi-step process beginning with solid-phase extraction (SPE) to isolate the analyte and an internal standard from the plasma sample. nih.gov Following extraction, the components are separated on a reversed-phase HPLC column. nih.gov To enhance chromatographic resolution and peak shape for these basic compounds, an ion-pairing agent is often included in the mobile phase. nih.gov Detection is commonly achieved using a UV detector set at a wavelength where the indole (B1671886) moiety exhibits strong absorbance, typically around 280 nm. sigmaaldrich.cn
The effectiveness of such methods is demonstrated by their ability to achieve a low limit of quantification (LLOQ), for instance, 10 ng/mL, from a 1 mL plasma sample, with a detection limit as low as 5 ng/mL. nih.gov The use of a C18 column is common for the separation of indole compounds, often with a gradient elution program using water and acetonitrile (B52724) as mobile phases. sigmaaldrich.cncetjournal.it
Table 1: Example of HPLC Method Parameters for a Related Indole Compound
| Parameter | Description | Reference |
|---|---|---|
| Chromatography | Reversed-phase with ion-pairing agent | nih.gov |
| Column | Symmetry® C18 (75mm x 4.6mm, 3.5µm) | sigmaaldrich.cn |
| Mobile Phase | Gradient elution with water and acetonitrile | sigmaaldrich.cn |
| Detection | UV at 280 nm | sigmaaldrich.cn |
| Sample Preparation | Solid-Phase Extraction (SPE) | nih.gov |
| LLOQ | 10 ng/mL in plasma | nih.gov |
Advanced Mass Spectrometry Techniques (e.g., LC-MS/MS, High-Resolution MS)
For enhanced sensitivity and unparalleled specificity, HPLC is often coupled with mass spectrometry (MS), a technique known as liquid chromatography-mass spectrometry (LC-MS). The tandem mass spectrometry (LC-MS/MS) configuration is particularly powerful for bioanalysis.
In LC-MS/MS, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov The resulting ions are then selected in the first mass analyzer, fragmented, and the resulting product ions are detected in a second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity, allowing for the unequivocal identification and quantification of the target analyte even in highly complex matrices. nih.govmdpi.comresearchgate.net For instance, an LC-MS/MS method for indole quantification in mouse tissues utilized MRM transitions of m/z 118.1 > 91.1 for indole and m/z 124.15 > 96.1 for its deuterated internal standard. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS), often utilizing quadrupole time-of-flight (QTOF) analyzers, offers another layer of analytical certainty. nih.govnih.gov HRMS provides highly accurate mass measurements, which aids in the structural elucidation of unknown metabolites. nih.govsciex.com This is crucial for metabolism studies of compounds like this compound, where identifying novel metabolic pathways is a key objective. Studies on related tryptamines, such as N-ethyl-N-propyltryptamine (EPT), have successfully used UHPLC-QTOF-MS to characterize metabolites formed through pathways like N-dealkylation, hydroxylation, and carbonylation. nih.govnih.govresearchgate.net The ability of HRMS to distinguish between isobaric compounds—molecules with the same nominal mass but different elemental compositions—is indispensable for comprehensive metabolite profiling. mdpi.com
Table 2: Common Metabolic Pathways for Tryptamine (B22526) Derivatives Identified by Mass Spectrometry
| Metabolic Pathway | Description | Reference |
|---|---|---|
| Hydroxylation | Addition of a hydroxyl (-OH) group, often on the indole ring or alkyl side chains. | nih.govresearchgate.net |
| N-Dealkylation | Removal of one or both of the N-propyl groups from the ethylamino side chain. | nih.govresearchgate.net |
| O-Demethylation | Removal of a methyl group from a methoxy (B1213986) substituent, if present. | nih.gov |
| Glucuronidation | Conjugation with glucuronic acid, a Phase II metabolic reaction increasing water solubility for excretion. | researchgate.net |
| Sulfation | Conjugation with a sulfate (B86663) group, another Phase II reaction. | researchgate.net |
Electrochemical Detection Approaches in Bioanalysis
Electrochemical detection (ED) offers a sensitive and often simpler alternative to MS for quantifying electroactive compounds like indoles. The indole nucleus is susceptible to oxidation, making it a suitable candidate for electrochemical analysis. mdpi.com HPLC systems equipped with electrochemical detectors can provide high sensitivity for indole-containing molecules.
This approach involves applying a specific potential to a working electrode within a flow cell. When the electroactive analyte passes over the electrode, it is oxidized or reduced, generating a measurable electrical current that is proportional to its concentration. The selectivity of the method can be tuned by adjusting the applied potential. Direct electrochemical methods have been applied to drive the enzymatic reaction of indoleamine 2,3-dioxygenase (hIDO), which catalyzes the oxidation of tryptophan, demonstrating the direct interaction of indole rings with electrode surfaces. mdpi.com
Furthermore, modified electrodes, such as those using poly(L-Proline) nanoparticles and carbon nanotubes, have been developed for the simultaneous sensing of indole derivatives like indole-3-acetic acid. nih.govmdpi.com These sensors can exhibit wide linear ranges and very low detection limits, for example, down to 0.007 µM. nih.govmdpi.com While not yet specifically reported for this compound, these studies highlight the potential for developing highly sensitive electrochemical assays for its detection in biological fluids. nih.govnih.gov
Method Development and Validation for Preclinical Studies
The development and validation of any analytical method for preclinical studies must adhere to stringent guidelines to ensure the reliability and reproducibility of the data. The process for this compound would be no exception.
Method development begins with selecting the appropriate technique (e.g., HPLC-UV, LC-MS/MS) based on the required sensitivity, selectivity, and the nature of the research matrix. Key parameters are then optimized, including sample preparation (e.g., protein precipitation, liquid-liquid extraction, or SPE), chromatographic conditions (column, mobile phase composition, flow rate), and detector settings. sigmaaldrich.cnnih.gov
Once developed, the method undergoes a rigorous validation process to assess several key performance characteristics:
Linearity and Range: Establishing a linear relationship between the instrument response and the known concentration of the analyte over a specified range. For example, LC-MS/MS methods for indoles have shown linearity over a range of 1 to 500 ng/mL with a correlation coefficient (r²) of >0.99. nih.govnih.gov
Accuracy: The closeness of the measured concentration to the true value, typically expressed as a percentage. Validated methods often show accuracy between 98.3% and 100.6%. nih.gov
Precision: The degree of scatter between a series of measurements, assessed at both intra-day (within a single day) and inter-day (over several days) levels and expressed as the relative standard deviation (RSD). nih.gov Acceptable precision is often in the range of 1.3% to 6.0% RSD. nih.gov
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous compounds. nih.gov
Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. sigmaaldrich.cn
Recovery: The efficiency of the extraction process, determined by comparing the response of an analyte extracted from a matrix to the response of a pure standard. Recoveries greater than 95% are considered excellent. nih.gov
Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, long-term storage at -80°C). nih.gov
Table 3: Key Validation Parameters for an HPLC Bioanalytical Method
| Validation Parameter | Typical Acceptance Criteria | Example Finding | Reference |
|---|---|---|---|
| Linearity (r²) | ≥ 0.99 | > 0.997 | sigmaaldrich.cn |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -1.7% to +0.6% | nih.gov |
| Inter-day Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) | 1.9% to 6.0% | nih.gov |
| Intra-day Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) | 1.3% to 3.4% | nih.gov |
| Recovery | Consistent, precise, and reproducible | > 95% | nih.gov |
| Stability | Analyte stable under defined conditions | Stable in plasma at -80°C for ≤ 180 days | nih.gov |
Computational and Theoretical Approaches in Dpai Research
Molecular Modeling and Conformational Landscape Analysis
Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structure and behavior of molecules. For a flexible molecule such as DPAI, which features a rotatable ethylamino side chain, understanding its conformational landscape—the collection of its accessible, low-energy three-dimensional shapes—is critical.
The conformation of the side chain relative to the indole (B1671886) nucleus significantly influences how the molecule can interact with a receptor binding site. Research on related indole derivatives has shown that both "staggered" and "folded" conformations of an aliphatic side chain can be crucial for binding to specific receptors. nih.gov For instance, the molecular structure of some indole derivatives reveals that all atoms of the indole group are essentially coplanar. nih.gov In contrast, attached side chains or other ring systems can adopt various arrangements, such as a distorted chair conformation. cu.edu.eg The analysis of these potential shapes helps in understanding the spatial arrangement of key pharmacophoric features, such as the aromatic indole ring, the hydrogen-bond-donating NH group, and the basic tertiary amine.
Ligand-Receptor Docking Studies to Elucidate Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or other macromolecule. nih.gov These studies are fundamental in elucidating the specific atomic interactions that stabilize the ligand-receptor complex, providing a rationale for the compound's biological activity.
For indole derivatives that act on G protein-coupled receptors (GPCRs), docking studies have revealed common binding motifs. A prevalent interaction involves the formation of a salt bridge between the protonatable nitrogen atom of the ligand's side chain and a conserved aspartate residue (Asp 3.32) within the receptor's transmembrane domain. nih.gov Additionally, the indole moiety itself often plays a crucial role by penetrating deep into a hydrophobic pocket of the receptor, forming favorable π-π stacking or other non-polar interactions. nih.gov
Depending on the receptor and the ligand, multiple binding modes may be possible. Studies on related indole compounds have identified distinct binding orientations characterized by different sets of hydrogen bonds and lipophilic interactions. nih.gov For example, the indole NH group can act as a hydrogen bond donor, while attached carbonyl groups may serve as acceptors. nih.gov The ability to model these interactions helps researchers understand the structural basis of affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Development
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the key physicochemical properties or structural features (descriptors) that govern activity, QSAR models can be used to predict the potency of novel, unsynthesized molecules, thereby prioritizing synthetic efforts. nih.govmdpi.com
Both 2D-QSAR and 3D-QSAR approaches have been applied to indole-based compounds. mdpi.comresearchgate.net
2D-QSAR models use descriptors calculated from the 2D representation of the molecule, such as lipophilicity (logP), molar refractivity, and electronic parameters.
3D-QSAR techniques, like Comparative Molecular Similarity Index Analysis (CoMSIA), use information from the 3D aligned structures of the molecules to derive steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields. mdpi.com
A QSAR study on a series of indole-alkylamine derivatives found that steric properties, hydrogen-bond donor and acceptor capabilities, lipophilicity, and molar refractivity were key properties correlating with biological activity. mdpi.com A reliable QSAR model, validated by its statistical correlation coefficients (r²) and cross-validation coefficients (q²), can guide the rational design of new derivatives with potentially enhanced activity. nih.govresearchgate.net
| QSAR Descriptor Type | Description | Relevance to Indole Derivatives |
| Steric | Describes the size and shape of the molecule or its substituents. | Influences how the molecule fits into a receptor binding pocket. mdpi.com |
| Hydrophobic/Lipophilic | Quantifies the molecule's affinity for non-polar environments. | Important for membrane permeability and interactions with hydrophobic receptor domains. mdpi.com |
| Hydrogen Bond Donor | Describes the potential of a group (e.g., indole N-H) to donate a hydrogen bond. | Crucial for specific interactions with receptor residues. mdpi.comresearchgate.net |
| Hydrogen Bond Acceptor | Describes the potential of an atom (e.g., a nitrogen or oxygen) to accept a hydrogen bond. | Key for forming stabilizing interactions within the binding site. mdpi.com |
| Electronic/Electrostatic | Relates to the distribution of charge within the molecule. | Governs ionic interactions, such as the salt bridge formed by the amine side chain. researchgate.net |
In Silico Prediction of Metabolism and Pharmacokinetic Properties
In silico tools are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. mdpi.com This early evaluation helps to identify compounds with potentially poor pharmacokinetic profiles, saving time and resources. nih.gov
Metabolism Prediction: The prediction of metabolic fate is crucial. For indole-containing compounds, computational models can predict likely sites of metabolism and the cytochrome P450 (CYP) enzymes responsible. nih.govnih.gov A common metabolic pathway for indoline-containing drugs, which are structurally related to DPAI, is dehydrogenation to the corresponding indole, a reaction often catalyzed by CYP3A4. nih.gov Other predicted pathways include hydroxylation on the indole ring and epoxidation. nih.gov Molecular docking of a compound into the active sites of various CYP isoenzymes (e.g., CYP3A4, CYP2D6, CYP1A2) can help predict its potential as a substrate and identify the most probable site of metabolism. mdpi.comnih.gov
Pharmacokinetic Property Prediction: Quantitative structure-property relationship (QSPR) and machine learning models are employed to predict key pharmacokinetic parameters. nih.gov These models use calculated molecular descriptors to estimate properties such as:
Volume of distribution (Vdss): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. nih.gov
Clearance (CL): The rate at which a drug is removed from the body. nih.gov
Plasma half-life (t1/2): The time required for the concentration of a drug in the plasma to decrease by half. nih.gov
Fraction unbound in plasma (fu): The fraction of the drug that is not bound to plasma proteins and is therefore free to interact with targets and be metabolized or excreted. nih.gov
These predictive models have demonstrated good accuracy and are valuable for the preclinical selection of candidates with desirable pharmacokinetic profiles. nih.gov
| Predicted Parameter | Description | Importance in Drug Development |
| Metabolic Stability | The susceptibility of a compound to biotransformation by metabolic enzymes (e.g., CYPs). | Determines the compound's half-life and potential for drug-drug interactions. mdpi.com |
| Metabolic Pathways | The specific chemical modifications a compound undergoes in the body (e.g., hydroxylation, dehydrogenation). | Identifies potential metabolites, which may have their own activity or toxicity. nih.gov |
| CYP Enzyme Inhibition | The potential of a compound to inhibit key metabolizing enzymes like CYP3A4 or CYP2D6. mdpi.com | A critical factor for assessing the risk of adverse drug-drug interactions. mdpi.com |
| Volume of Distribution (Vdss) | A measure of how widely a drug distributes into body tissues versus plasma. nih.gov | Influences the half-life and concentration of the drug at its site of action. |
| Clearance (CL) | A measure of the body's efficiency in eliminating a drug. | A key determinant of dosing rate required to achieve a steady-state concentration. nih.gov |
Concluding Perspectives and Future Directions in Dpai Research
Unanswered Questions and Research Gaps Regarding DPAI Pharmacology
Despite the initial characterization of DPAI, our understanding of its pharmacological profile is far from complete. The primary research gaps and unanswered questions include:
Comprehensive Receptor Binding Profile: A pivotal study identified DPAI as a selective agonist for presynaptic dopamine (B1211576) autoreceptors, with minimal to no effect on postsynaptic dopamine receptors. nih.gov However, a comprehensive screening of DPAI against a broad panel of other G-protein coupled receptors (GPCRs), ion channels, and transporters is conspicuously absent from the literature. Its structural similarity to other indoleamines, such as serotonin (B10506), suggests the possibility of interactions with serotonergic or other receptor systems, which remains to be systematically investigated.
Pharmacokinetics and Metabolism: While 6-hydroxy-4-[2-(di-n-propylamino)ethyl]indole has been proposed as a biologically active metabolite of DPAI, the complete metabolic fate of DPAI in different species, including humans, has not been elucidated. nih.gov A thorough investigation of its absorption, distribution, metabolism, and excretion (ADME) profile is essential for a complete pharmacological understanding.
In Vivo Target Engagement and Functional Selectivity: The initial in vivo studies demonstrated effects consistent with dopamine autoreceptor activation, such as reduced locomotor activity and decreased dopamine metabolite levels. nih.gov However, the precise in vivo receptor occupancy and the downstream signaling pathways modulated by DPAI in different brain regions have not been explored with modern techniques. The concept of functional selectivity, or biased agonism, where a ligand can differentially activate signaling pathways downstream of the same receptor, is a critical area for investigation with DPAI.
Neurochemical Interactions: The dopaminergic system is intricately linked with other neurotransmitter systems, including the serotonergic, glutamatergic, and GABAergic systems. The net effect of DPAI on these interconnected neural circuits is unknown. For instance, optogenetic stimulation of dopamine neurons has been shown to induce serotonin release in the striatum, highlighting the functional link between these two systems that could be modulated by a compound like DPAI. nih.gov
Long-Term Effects and Neuroplasticity: The consequences of chronic DPAI administration on dopamine system homeostasis, including receptor expression, sensitization, and potential neuroplastic changes, are entirely unknown.
Potential for DPAI as a Research Tool in Neuropharmacology
The reported selectivity of DPAI for presynaptic dopamine autoreceptors makes it a potentially valuable research tool for dissecting the roles of these receptors in health and disease. nih.gov
Table 1: Potential Applications of DPAI as a Research Tool
| Research Area | Potential Application of DPAI | Rationale |
| Parkinson's Disease | To investigate the role of dopamine autoreceptors in the early stages of the disease and as a potential therapeutic target to modulate dopamine release. | Dopamine autoreceptor agonists can modulate dopamine synthesis and release, which is dysregulated in Parkinson's disease. |
| Schizophrenia | To probe the hypothesis of dopamine dysregulation, particularly the role of presynaptic dopamine function in the pathophysiology of schizophrenia. | The dopamine hypothesis of schizophrenia involves complex changes in both presynaptic and postsynaptic dopamine signaling. frontiersin.org |
| Attention-Deficit/Hyperactivity Disorder (ADHD) | To study the contribution of dopamine autoreceptor function to attention and impulse control. | Dopaminergic pathways are central to the neurobiology of ADHD, and modulating dopamine release is a key therapeutic strategy. |
| Substance Use Disorders | To explore the role of dopamine autoreceptors in drug-seeking behavior and relapse. | The brain's reward system, which is heavily reliant on dopamine, is central to addiction. |
By using a selective agent like DPAI, researchers could more precisely delineate the contribution of presynaptic dopamine modulation from postsynaptic receptor effects in various animal models of neuropsychiatric disorders.
Emerging Methodologies and Technologies Applicable to Indoleamine Research
The field of neuropharmacology has been revolutionized by the development of novel techniques that could be applied to answer the outstanding questions about DPAI and other indoleamines.
CRISPR-Cas9 Gene Editing: This powerful technology allows for the precise modification of genes. nih.govnih.gov It could be used to create cell lines or animal models with specific mutations in the dopamine autoreceptor to validate it as the primary target of DPAI. mdpi.com Furthermore, CRISPR-based screening could identify other potential off-target interactions. frontiersin.org
Optogenetics: Optogenetics enables the control of specific neuron populations with light. youtube.com By combining optogenetic stimulation of dopamine neurons with the administration of DPAI, researchers could precisely dissect the pre- and postsynaptic effects of this compound on neural circuit function. nih.govnih.gov This would allow for a more nuanced understanding of how DPAI modulates dopamine release and subsequent signaling in a temporally and spatially specific manner.
Advanced Mass Spectrometry Imaging (MSI): MSI techniques, such as MALDI-MSI, allow for the visualization of the distribution of drugs, metabolites, and neurotransmitters directly in tissue sections with high spatial resolution. nih.govnih.govdiva-portal.orgdiva-portal.org This technology could be used to map the precise localization of DPAI and its metabolites within the brain, correlating its distribution with its neurochemical effects in specific brain regions.
High-Throughput Screening and Computational Modeling: Modern drug discovery platforms enable the rapid screening of compounds against hundreds of receptors. A comprehensive screen of DPAI would definitively clarify its selectivity profile. In parallel, computational docking studies could predict the binding of DPAI to various receptor structures, guiding further experimental validation.
Q & A
Q. Critical Conditions :
How is the structural identity of this compound confirmed using spectroscopic and chromatographic methods?
Basic Research Question
- NMR : H NMR confirms ethyl chain connectivity (δ 2.6–3.1 ppm for CH-N) and indole protons (δ 6.8–7.5 ppm). C NMR verifies propyl carbons (δ 20–50 ppm) .
- HPLC-MS : Retention time and molecular ion peak ([M+H] at m/z 261) validate purity (>95%) and molecular weight .
- X-ray crystallography : Resolves stereochemistry and crystal packing, though limited by compound crystallinity .
What in vitro assays are commonly employed to assess the dopamine receptor activity of this compound?
Basic Research Question
-
Radioligand binding assays : Competes with H-spiperone (D2/D3/D4 receptors) in transfected HEK293 cells. Example protocol:
Parameter Condition Incubation 37°C, 60 min Buffer Tris-HCl (pH 7.4), 1 mM MgCl K calculation Cheng-Prusoff equation . -
Functional cAMP assays : Measures D2 receptor agonism/antagonism via inhibition of forskolin-stimulated cAMP in CHO cells .
How can researchers optimize the enantiomeric purity of this compound derivatives for enhanced receptor selectivity?
Advanced Research Question
- Chiral auxiliaries : Use (R)- or (S)-BINOL catalysts during alkylation to induce asymmetry .
- Chromatographic resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, with mobile phase optimization (hexane:isopropanol 90:10) .
- Stereochemical analysis : Circular dichroism (CD) spectra correlate absolute configuration with receptor binding (e.g., R-enantiomer shows 10× higher D2 affinity) .
What strategies resolve contradictions in reported binding affinities of this compound across different dopamine receptor subtypes?
Advanced Research Question
Discrepancies arise from assay variability (e.g., cell lines, ligand concentrations) or metabolic interference . Mitigation strategies:
- Standardized protocols : Use uniform receptor subtypes (e.g., human D2S vs. D2L isoforms) and buffer conditions .
- Metabolite profiling : LC-MS identifies active metabolites (e.g., 7-hydroxy derivatives) that may confound results .
- Computational docking : Molecular dynamics simulations predict binding modes to clarify subtype selectivity (e.g., indole N-H bonding with D2 Ser193) .
What in vivo models are appropriate for evaluating the blood-brain barrier (BBB) penetration and pharmacokinetic profile of this compound?
Advanced Research Question
-
Rodent models : Intravenous/oral administration in Sprague-Dawley rats with serial plasma and brain microdialysis. Key parameters:
Metric Method BBB penetration Brain/plasma ratio (AUC/AUC) . Half-life Non-compartmental analysis (WinNonlin) . -
P-glycoprotein assays : Caco-2 cells quantify efflux ratios to predict BBB permeability .
How do metabolic transformations of this compound impact its pharmacodynamic profile, and what analytical methods track these changes?
Advanced Research Question
-
Major pathways : Hepatic CYP450-mediated oxidation (7-hydroxylation) and N-dealkylation, detected via:
Metabolite Analytical Method 7-hydroxy derivative UPLC-QTOF-MS (positive ion mode) . N-Propyl cleavage C radiolabel tracing . -
Activity implications : 7-hydroxy metabolites retain D2 agonism but exhibit reduced BBB penetration .
Tables
Q. Table 1. Comparative Dopamine Receptor Binding Affinities
| Study | D2 K (nM) | D3 K (nM) | D4 K (nM) | Conditions | Source |
|---|---|---|---|---|---|
| Cassady et al. (1983) | 2.4 | 100 | 220 | HEK293, H-spiperone | |
| Mehndiratta et al. (2017) | 15.3 | 85 | 180 | CHO, H-NPA |
Q. Table 2. Synthetic Yield Optimization
| Method | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Fe/HCl reduction | EtOH | Fe | 68 | 92 |
| NaH alkylation | DMF | NaH | 82 | 98 |
Notes
- Avoid consumer-focused queries (e.g., pricing, scalability).
- Methodological rigor emphasized via experimental design and data reconciliation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
